molecular formula C13H20N2O B5250355 N'-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine

N'-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine

Cat. No.: B5250355
M. Wt: 220.31 g/mol
InChI Key: CCNZRRTXNAHGNV-UHFFFAOYSA-N
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Description

N’-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . It is characterized by its unique structure, which includes a phenoxy group and an ethane-1,2-diamine moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Properties

IUPAC Name

N'-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-5-12-6-3-4-7-13(12)16-11-10-15-9-8-14/h2-4,6-7,15H,1,5,8-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNZRRTXNAHGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine typically involves the reaction of 2-prop-2-enylphenol with ethylene oxide to form 2-(2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N’-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethane-1,2-diamine moiety can form hydrogen bonds with biological molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(2-phenoxy)ethyl]ethane-1,2-diamine
  • N’-[2-(2-prop-2-enylphenoxy)ethyl]propane-1,2-diamine

Uniqueness

N’-[2-(2-prop-2-enylphenoxy)ethyl]ethane-1,2-diamine is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature can influence its biological activity and interactions with other molecules .

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